4-Methylisoxazole-3-carboxylic acid
Overview
Description
4-Methylisoxazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions.
Scientific Research Applications
4-Methylisoxazole-3-carboxylic acid has numerous applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylisoxazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) complexes . Another method includes the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods: Industrial production of this compound typically employs metal-catalyzed cycloaddition reactions due to their efficiency and high yield. The use of microwave-assisted green synthetic pathways has also been explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in cycloaddition reactions, where it forms isoxazole derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include copper (I) acetylides, tert-butyl nitrite, and isoamyl nitrite. Reaction conditions often involve moderate temperatures and the presence of catalysts such as copper (I) chloride or ruthenium (II) complexes .
Major Products Formed: The major products formed from these reactions are typically substituted isoxazoles, which can be further functionalized to yield a variety of biologically active compounds .
Mechanism of Action
The mechanism of action of 4-Methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of leukotriene biosynthesis by targeting the FLAP protein, which plays a crucial role in inflammatory processes . The compound’s effects are mediated through the modulation of signaling pathways, including the NFκB pathway .
Comparison with Similar Compounds
4-Methylisoxazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-Methylisoxazole-3-carboxylic acid: Another derivative with similar structural features but different biological properties.
3-Methylisoxazole-4-carboxylic acid: A compound with a similar core structure but distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-2-9-6-4(3)5(7)8/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLBJRPOLLXDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619562 | |
Record name | 4-Methyl-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215872-46-1 | |
Record name | 4-Methyl-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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